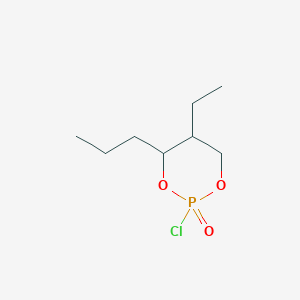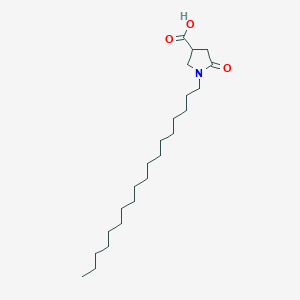
MDL 100151
概要
説明
MDL 100151は、セロトニン5-HT2A受容体の選択的アンタゴニストです。この受容体に対する高い親和性と選択性で知られており、神経薬理学研究において貴重なツールとなっています。 この化合物は、しばしばポジトロン断層撮影(PET)および単一光子放射断層撮影(SPECT)研究における基準物質として使用されます .
科学的研究の応用
MDL 100151 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is used to study the role of serotonin receptors in various biological processes.
Medicine: this compound is used in preclinical studies to investigate its potential therapeutic effects in conditions like schizophrenia and depression.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
準備方法
MDL 100151の合成は、市販の前駆体から始まり、いくつかの段階を伴います。合成経路には、通常、アルキル化、還元、環化などの反応を経て重要な中間体の生成が含まれます。最終生成物は、再結晶化またはクロマトグラフィーなどの精製プロセスによって得られます。 工業生産方法では、これらの工程を最適化して、高収率と高純度を確保することがあります .
化学反応の分析
MDL 100151は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体になります。
還元: 還元反応は、化合物に存在する官能基を修飾するために使用できます。
置換: this compoundは、置換反応を受けることができ、その際に1つの官能基が別の官能基に置換されます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。
科学研究への応用
This compoundは、科学研究において幅広い用途を持っています。
化学: 新しい分析方法の開発のための分析化学における基準物質として使用されます。
生物学: この化合物は、さまざまな生物学的プロセスにおけるセロトニン受容体の役割を研究するために使用されます。
医学: this compoundは、統合失調症やうつ病などの状態における潜在的な治療効果を調べるための前臨床研究で使用されます。
作用機序
MDL 100151は、セロトニン5-HT2A受容体に選択的に結合することによって作用し、この受容体におけるセロトニンの作用を阻害します。この拮抗作用は、セロトニン媒介シグナル伝達経路の減少につながり、これは気分、認知、知覚にさまざまな影響を与える可能性があります。 関与する分子標的と経路には、セロトニン誘発性の下流シグナル伝達カスケードの阻害が含まれます .
類似化合物との比較
MDL 100151は、MDL 100907やMDL 100009などの他のセロトニン5-HT2A受容体アンタゴニストとしばしば比較されます。これらの化合物はすべて同様の作用機序を共有していますが、this compoundは、その特異的な結合親和性と選択性プロファイルにおいて独特です。 MDL 100907は、this compoundのより活性なエナンチオマーであり、MDL 100009は、this compoundのS-エナンチオマーです .
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861354 | |
| Record name | (2,3-Dimethoxyphenyl){1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139290-69-0 | |
| Record name | α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanol, α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
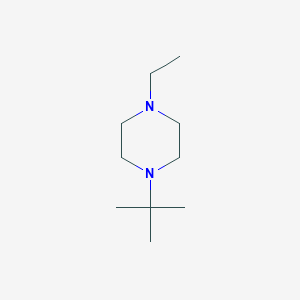




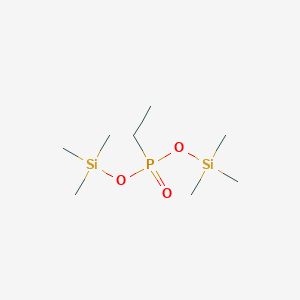
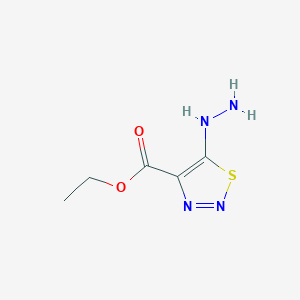
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
